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Introduction

Enpatoran hydrochloride, also known as M5049, is an investigational, orally administered,
first-in-class small molecule that functions as a potent and highly selective dual inhibitor of Toll-
like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2][3][4][5] These intracellular receptors
are key components of the innate immune system, recognizing single-stranded RNA (ssRNA)
from viruses and endogenous nucleic acids.[6][7] Aberrant activation of TLR7 and TLR8 is
implicated in the pathogenesis of various autoimmune diseases, including Systemic Lupus
Erythematosus (SLE) and Cutaneous Lupus Erythematosus (CLE), by driving the production of
pro-inflammatory cytokines like type | interferons (IFN) and interleukin-6 (I1L-6).[1][6][8] By
targeting the TLR7/8 pathway, Enpatoran aims to modulate both innate and adaptive immune
responses, potentially offering a novel therapeutic strategy for these conditions.[1][9][10] This
document provides a comprehensive technical overview of Enpatoran hydrochloride,
summarizing its mechanism of action, preclinical data, clinical trial results, and associated
experimental methodologies.

Mechanism of Action

Toll-like receptors 7 and 8 are endosomal pattern-recognition receptors crucial for detecting
SSRNA, which triggers an immune response.[1] In autoimmune diseases like lupus, the immune
system mistakenly recognizes self-derived RNA, leading to chronic activation of TLR7 and
TLR8.[3] This activation initiates a downstream signaling cascade through the MyD88-
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dependent pathway, leading to the activation of transcription factors such as Interferon
Regulatory Factor 7 (IRF7) and Nuclear Factor-kappa B (NF-kB).[6][8][11]

e |IRF Activation: Primarily driven by TLR7, this leads to the production of type | interferons
(e.g., IFN-a), which are central to the lupus pathogenesis.[6]

o NF-kB Activation: Both TLR7 and TLR8 activate this pathway, resulting in the secretion of
various pro-inflammatory cytokines, including IL-6 and TNF-a.[6][8]

Enpatoran is a quinoline-derivative that selectively binds to and stabilizes the TLR7 and TLR8
dimers in their inactive state, thereby acting as an antagonist that prevents the binding of
ssRNA ligands.[3] This blockade inhibits the downstream signaling of both the IRF and NF-kB
pathways, reducing the production of key inflammatory mediators involved in autoimmune
pathology.[3][12]
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Figure 1: Enpatoran's Inhibition of the TLR7/8 Signaling Pathway.
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Preclinical Research

Enpatoran has demonstrated high selectivity and potency against TLR7 and TLR8 in a range of
in vitro and in vivo assays.[8]

In Vitro Potency

Enpatoran effectively inhibits TLR7 and TLR8 signaling in cellular assays. It is inactive against
other Toll-like receptors such as TLR3, TLR4, and TLR9.[13] The compound has been shown
to block both synthetic ligands (e.g., R848) and natural endogenous RNA ligands, including
microRNA and Alu RNA.[8][13]

Assay Type Target Ligand IC50 Value Reference
HEK293 Cell-

TLR7 R848 11.1 nM [13][14]
Based Assay
HEK293 Cell-

TLRS R848 24.1 nM [13][14]
Based Assay

miR-122, Let7c
TLR7/8 RNA, Alu RNA, 35-45nM [13]
R848

IL-6 Production

Inhibition

Table 1: In Vitro Potency of Enpatoran Hydrochloride.

In Vivo Efficacy in Animal Models

Enpatoran has shown efficacy in suppressing disease development in mouse models of lupus.
[8] Studies in both the BXSB-Yaa and IFN-a-accelerated NZB/W mouse models demonstrated
that Enpatoran improved survival, reduced kidney damage, lowered autoantibody levels, and
suppressed the interferon gene signature (IFN-GS).[1]
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Animal Model Dose Key Outcomes Reference
BXSB-Yaa Mouse Suppressed disease

> 1 mg/kg [8]
Model of Lupus development

Suppressed disease

IFN-a-accelerated development,
NZB/W Mouse Model > 1 mg/kg improved survival, [1][8]
of Lupus reduced kidney

damage

. ) . Decreased production
R848-Stimulated Mice  Not Specified [13]
of IFN-a and IL-6

Table 2: In Vivo Efficacy of Enpatoran in Preclinical Models.

Experimental Protocols: Preclinical
HEK293 Cell-Based IC50 Determination

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Enpatoran on
TLR7 and TLR8.

o Methodology:

o Human Embryonic Kidney (HEK293) cells, engineered to express human TLR7 or TLR8
and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of
an NF-kB promoter, are cultured.

o Cells are seeded in 96-well plates and incubated.

o Varying concentrations of Enpatoran hydrochloride (e.g., 0.01 nM to 10 pM) are added
to the wells.[13]

o The TLR7/8 agonist R848 is added to stimulate the receptors.

o After an incubation period, the cell culture supernatant is collected.
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o The activity of the SEAP reporter is measured, typically using a colorimetric or
chemiluminescent substrate.

o IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

In Vivo Lupus Mouse Model Study

» Objective: To evaluate the efficacy of Enpatoran in suppressing lupus-like disease in a
genetically predisposed mouse model (e.g., NZB/W F1).

o Methodology:

o Female NZB/W F1 mice are used, often accelerated with IFN-a administration to induce
disease.

o Mice are randomized into vehicle control and Enpatoran treatment groups.

o Enpatoran is administered orally at specified doses (e.g., 1 mg/kg, 10 mg/kg) daily or twice
daily.[3]

o Disease progression is monitored regularly by assessing parameters such as proteinuria
(as a measure of kidney damage), body weight, and survival.

o Blood samples are collected periodically to measure levels of autoantibodies (e.g., anti-
dsDNA) and serum cytokines.

o At the end of the study, tissues (e.g., kidneys) are collected for histopathological analysis
to assess immune complex deposition and inflammation.

o Gene expression analysis may be performed on peripheral blood mononuclear cells
(PBMCs) or tissues to evaluate the interferon gene signature.

Clinical Research

Enpatoran has been evaluated in multiple clinical trials, including Phase | studies in healthy
volunteers and Phase Ib/ll studies in patients with autoimmune diseases such as SLE, CLE,
dermatomyositis, and polymyositis.[2][5][15][16]
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Phase | Studies in Healthy Volunteers

A randomized, double-blind, placebo-controlled Phase | study evaluated the safety,

pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending oral

doses of Enpatoran in healthy participants.[6][17]

o Safety and Tolerability: Single and multiple oral doses up to 200 mg were well tolerated, with

no significant dose-limiting adverse events or safety signals observed.[6][17]

o Pharmacokinetics: PK parameters were found to be linear and dose-proportional across the

evaluated dose range.[17]

Dose Parameter Value Reference
] Peak Concentration Reached 1-2 hours
Multiple Doses [1]
(Cmax) post-dose
Multiple Doses Apparent Half-life (t2)  6-10 hours [1114]
Slightly delayed
25 mg (with food) Absorption absorption and lower [6][17]

peak concentration

Table 3: Pharmacokinetic Profile of Enpatoran in Healthy Volunteers.

e Pharmacodynamics: Enpatoran demonstrated exposure-dependent inhibition of ex vivo-

stimulated cytokine secretion. The TLR7/8 agonist R848 was used to stimulate whole blood

samples, and the production of IL-6 and IFN-a was measured as key pharmacodynamic

biomarkers.[6][8]

Target Inhibition

% of Subjects

Dose (b.i.d.) o Reference
(IC90 over 24h) Achieving Target
IL-6 (IC90 = 15.5
100 mg > 80% [8]
ng/mL)
IFN-a (IC90 = 22.1
100 mg > 60% [8]

ng/mL)
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Table 4: Pharmacodynamic Activity of Enpatoran in Healthy Volunteers.

Phase Ib/ll Studies in Patients (WILLOW Study)

The Phase Il WILLOW study (NCT05162586) is a randomized, double-blind, placebo-controlled
trial designed to evaluate the efficacy and safety of Enpatoran in patients with SLE and CLE.[2]
[9] The study utilized a basket design with two cohorts.[9]

e Cohort A: Focused on patients with CLE or SLE with an active lupus rash. The primary
endpoint was the change in the Cutaneous Lupus Erythematosus Disease Area and Severity
Index Activity (CLASI-A) score.[9]

o Cohort B: Focused on patients with active SLE, evaluating systemic disease activity using
the BILAD-based Composite Lupus Assessment (BICLA) response as the primary endpoint.
[18][19]

Study ) Enpatoran Placebo ] )
Endpoint Timepoint Reference

Cohort Response Response
Cohort A CLASI-50
(CLE/SLE (=50% Up to 91.3% 38.5% Week 16/24 [9][19][20]
with Rash) improvement)
CLASI-70
(270% Upto60.9%  11.5% Week 16/24 [9][19][20]
improvement)
Cohort B
(SLE with BICLA

_ _ Up to 58.6% 31.7% Week 24 [18]
Active Skin Response
Disease)
CLASI-70
(=70% Up to 60.5% 26.8% Week 24 [18][21]
improvement)

Table 5: Key Efficacy Results from the Phase Il WILLOW Study.
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o Safety: In the WILLOW study, Enpatoran was well-tolerated and exhibited a manageable
safety profile consistent with previous studies, with no new safety signals identified.[9][18] In
a Phase Ib study, 42% of patients receiving Enpatoran reported at least one treatment-
emergent adverse event (TEAE) by week 12, compared to 33% in the placebo group.[1]
Most TEAEs were mild or moderate in severity.[1]

Experimental Protocols: Clinical

Ex Vivo Cytokine Release Immunoassay
(Pharmacodynamic Assessment)

o Objective: To quantify the inhibitory activity of Enpatoran on TLR7/8 signaling in whole blood
samples from clinical trial participants.

o Methodology:

o Whole blood is collected from participants at various time points before and after
Enpatoran administration.

o Samples are collected in specialized tubes (e.g., TruCulture®) containing the TLR7/8
agonist R848 (for stimulated samples) or a null control.[6]

o The tubes are incubated overnight to allow for cytokine production and secretion into the
culture medium.

o The supernatant is harvested.

o Concentrations of key cytokines, primarily IL-6 and IFN-a, are measured using sensitive
immunoassays such as Luminex-based multiplex assays or Simoa® (Single Molecule
Array) assays.[6]

o The percent inhibition of cytokine production by Enpatoran is calculated by comparing the
levels in stimulated samples from post-dose time points to pre-dose baseline levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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